molecular formula C9H17N B074203 Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- CAS No. 1124-69-2

Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-

Cat. No. B074203
CAS RN: 1124-69-2
M. Wt: 139.24 g/mol
InChI Key: ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
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Patent
US06943180B2

Procedure details

A solution of N-BOC-4(S)-hydroxy-2-methyl-(L)-proline, methyl ester (Step A, 2.2 g, 8.5 mmol), tert-butyldimethylsilyl chloride (1.8 g, 12 mmol), and imidazole (1.1 g, 17 mmol) in 40 mL of anhydrous DMF was stirred at rt overnight. The reaction mixture was partitioned between Et2O and water, and the product was extracted with Et2O (2×200 mL). The combined extracts were dried with anhydrous MgSO4, filtered and concentrated in vacuo. The residue was dissolved in anhydrous CH2Cl2 (15 mL), and was added with 2,6-dimethyllutidine (3.0 mL, 26 mmol) and tert-butyldimethylsilyl trifluoromethanesulfonate (3.9 mL, 17 mmol) at rt. After stirring for 2 h, the reaction mixture was cooled by an ice-water bath, and was added potassium fluoride (1.4 g, 24 mmol) in 20 mL of water. After stirring at 0° C. for 2 h, the reaction mixture was partitioned between ether and water. The product was extracted with Et2O (3×50 mL), and the organic extracts were dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was azeotroped with toluene and was dissolved in CH2Cl2 (10 mL) and THF (10 mL). The solution was cooled with an ice water bath, and was added DIPEA (4.4 mL, 25 mmol), 4-DMAP (0.10 g, 0.85 mmol) and 3-chlorobenzenesulfonyl chloride (2.7 g, 12 mmol). The reaction was allowed to warm to rt overnight. The reaction mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 4:1 hexane/EtOAc to give the tert-butyldimethylsilyl ether of the title compound, which was used immediately. Thus, to a solution-of the silyl ether in acetonitrile (40 mL) at 0° C. was added aqueous HF (48%, 4 mL), and the reaction was allowed to warm up to rt overnight. The reaction mixture was partitioned between 5 N aqueous NaOH, brine and EtOAc, and the product was extracted with EtOAc (3×100 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to dryness to give the title compound (3.0 g, 96% from the product of Step A).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C[C@@H](O)C[C@@]1(C)C(OC)=O)(OC(C)(C)C)=O.[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].N1C=CN=C1.CC1(C)CC=CC(C)(C)N1.FC(F)(F)S([O:47][Si:48]([C:51]([CH3:54])([CH3:53])[CH3:52])([CH3:50])[CH3:49])(=O)=O.[F-].[K+].CCN(C(C)C)C(C)C.ClC1C=C(S(Cl)(=O)=O)C=CC=1>CN(C=O)C.O.CN(C1C=CN=CC=1)C>[Si:19]([O:47][Si:48]([C:51]([CH3:54])([CH3:53])[CH3:52])([CH3:50])[CH3:49])([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1[C@](C(=O)OC)(C[C@@H](C1)O)C
Name
Quantity
1.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
1.1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CC1(NC(C=CC1)(C)C)C
Name
Quantity
3.9 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous CH2Cl2 (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled by an ice-water bath
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ether and water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in CH2Cl2 (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice water bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 4:1 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.